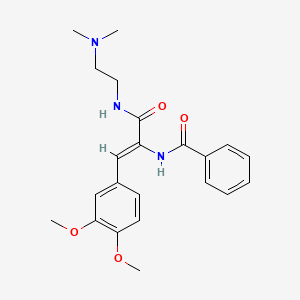

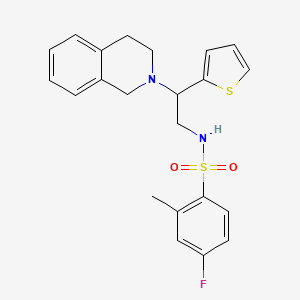

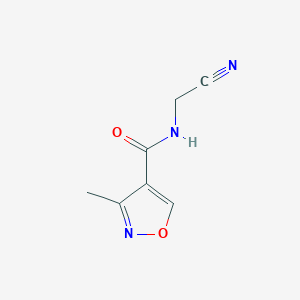

![molecular formula C18H18N4O2 B2924542 5-甲基-2-苯基-7-(吡咯烷-1-羰基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮 CAS No. 921573-76-4](/img/structure/B2924542.png)

5-甲基-2-苯基-7-(吡咯烷-1-羰基)-2H-吡唑并[4,3-c]吡啶-3(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a pyrazolo[4,3-c]pyridin-3(5H)-one core structure, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

The molecular structure of a compound is usually determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .科学研究应用

Antiviral Research

The indole derivatives, which share structural similarities with F2248-0002, have been reported to exhibit antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses. By extension, F2248-0002 could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Applications

Indole derivatives are also known for their anti-inflammatory properties . Given the structural features of F2248-0002, it could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of many diseases, including autoimmune disorders.

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules with anticancer activities . F2248-0002, with its unique structure, might interact with specific cancer cell lines, providing a basis for the development of new anticancer agents.

Antimicrobial Activity

Indole derivatives have been utilized for their antimicrobial effects . F2248-0002 could be part of studies aiming to discover new antimicrobial agents that can combat resistant strains of bacteria and other pathogens.

Antidiabetic Research

Research has indicated that indole derivatives can have antidiabetic effects . F2248-0002 might be used in the development of new therapeutic agents for diabetes management by targeting various pathways involved in glucose metabolism.

Neuropharmacological Applications

The pyrrolidine ring, a component of F2248-0002, is a common feature in compounds with neuropharmacological activities . This compound could be investigated for its potential effects on the central nervous system, possibly leading to new treatments for neurological disorders.

Enzyme Inhibition

Pyrrolidine derivatives have been shown to influence the activity of certain enzymes . F2248-0002 could be studied for its enzyme inhibitory properties, which could have implications in the treatment of diseases where enzyme regulation is crucial.

Sensory Improvement in Analytical Chemistry

Compounds similar to F2248-0002 have been used to improve the sensitivity of reducing mono- and oligo-saccharides in their determination using capillary zone electrophoresis . F2248-0002 could be applied in analytical chemistry to enhance the detection of various biochemical compounds.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-20-11-14(17(23)21-9-5-6-10-21)16-15(12-20)18(24)22(19-16)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYKSOXJIZKODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

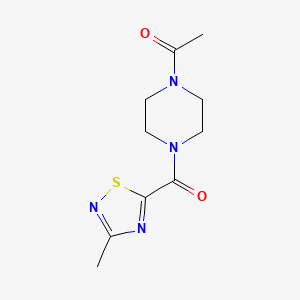

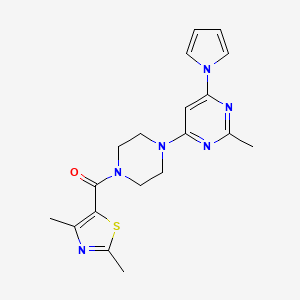

![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)

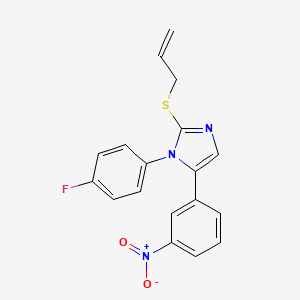

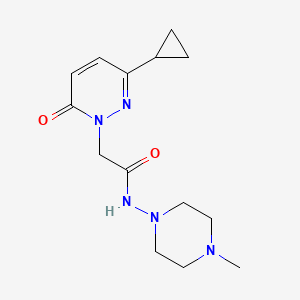

![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)

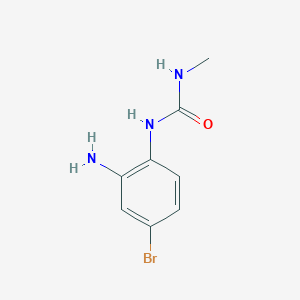

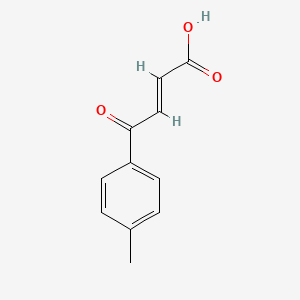

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)